molecular formula C15H21NO4S B1403481 5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate CAS No. 1363381-39-8

5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate

Katalognummer: B1403481
CAS-Nummer: 1363381-39-8
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: SWOKCCMRUMVETA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure and Formula

5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate exhibits a complex molecular architecture characterized by its fused heterocyclic core structure. The compound possesses the molecular formula C15H21NO4S, indicating the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, including the characteristic thieno[3,2-c]pyridine scaffold and two distinct ester moieties.

The molecular weight of this compound has been determined to be 311.4 grams per mole, which is consistent with its complex structure and multiple functional groups. The Chemical Abstracts Service has assigned the unique identifier 1363381-39-8 to this compound, providing an unambiguous means of identification in chemical databases and literature. The compound is also cataloged under the MDL number MFCD23105853, further facilitating its identification in various chemical information systems.

Structural Components and Functional Groups

The molecular structure of this compound encompasses several distinct structural elements that contribute to its overall chemical behavior. The core thieno[3,2-c]pyridine system represents a bicyclic aromatic framework where a thiophene ring is fused to a pyridine ring. This particular fusion pattern, designated as [3,2-c], indicates the specific connectivity between the two heterocyclic rings, distinguishing it from other possible isomeric arrangements.

The dicarboxylate functionality consists of two ester groups positioned at the 3 and 5 positions of the thieno[3,2-c]pyridine core. The ethyl ester group at position 3 provides a relatively small, linear alkyl chain, while the tert-butyl ester group at position 5 introduces a bulky, branched substituent. These contrasting ester groups create an asymmetric molecular environment that may influence the compound's reactivity patterns and intermolecular interactions.

Eigenschaften

IUPAC Name

5-O-tert-butyl 3-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-6-7-16(8-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOKCCMRUMVETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate (CAS: 1363381-39-8) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine framework with a tert-butyl and an ethyl substituent. Its molecular formula is C15H21NO4SC_{15}H_{21}NO_4S with a molecular weight of approximately 311.4 g/mol. The presence of the sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, similar thieno[3,2-c]pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.1 to 4.7 μM . The mechanism often involves interaction with tubulin, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Some structural analogs have demonstrated antimicrobial activity. The introduction of specific functional groups can enhance this activity significantly .
  • Neuroprotective Effects : Certain thieno-pyridine compounds have been explored for their neuroprotective effects in models of neurodegeneration .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may also interact with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic pathways using starting materials such as tert-butyl-1-piperidinecarboxylate and ethylmercaptocetate. After purification through methods like silica gel chromatography, the desired product can be obtained .

Comparative Summary of Related Compounds

The following table summarizes some related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2-carboxylateThieno-pyridineAntimicrobial
Ethyl 4-(tert-butyl)-thieno[3,2-c]pyridine-2-carboxylateThieno-pyridineAnticancer
5-tert-butyl-1-methylthieno[3,2-c]pyridineThieno-pyridineNeuroprotective

This table illustrates the diversity in biological activities exhibited by thieno[3,2-c]pyridines depending on their structural modifications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thieno[3,2-c]pyridine Derivatives

(a) 7-tert-butyl 3-ethyl 2-amino-thieno[2,3-b]pyridine-3,7-dicarboxylate
  • CAS: Not specified
  • Molecular Formula : C₁₅H₂₁N₂O₄S
  • Key Differences: Substitution: 2-amino group on the thiophene ring. Ring Fusion: Thieno[2,3-b]pyridine (vs. [3,2-c]), altering electronic distribution and steric interactions.
(b) 5-tert-butyl 2-ethyl thieno[3,2-c]pyridine-2,5-dicarboxylate
  • CAS : 1259287-91-6
  • Molecular Formula: C₁₅H₂₁NO₃S
  • Key Differences: Substituent Positions: Ethyl ester at position 2 (vs. 3). Physical Properties: Lower molecular weight (295.40 vs. 311.40) may increase solubility in non-polar solvents .

Heterocyclic Core Variations

(a) Isoxazolo[4,5-c]pyridine Derivative
  • CAS : 912265-92-0
  • Molecular Formula : C₁₄H₂₀N₂O₅
  • Key Differences: Core Structure: Isoxazole ring replaces thiophene, introducing an oxygen atom.
(b) Furo[3,2-c]pyridine Derivative
  • CAS : 1060814-36-9
  • Molecular Formula: C₁₅H₂₁NO₅
  • Key Differences :
    • Core Structure: Furan replaces thiophene, eliminating sulfur and reducing aromaticity.
    • Bioactivity : Reduced sulfur-mediated interactions (e.g., with metalloenzymes) may alter pharmacological profiles .

Pyrazolo[4,3-c]pyridine Derivatives

5-tert-butyl 3-ethyl 1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
  • CAS : 1173245-30-1
  • Molecular Formula : C₁₇H₂₇N₃O₄
  • Key Differences: Core Structure: Pyrazole ring introduces two adjacent nitrogen atoms, enhancing basicity (pKa ~4.5 vs. ~2.5 for thieno analogs). Crystallography: Monoclinic crystal system (P21/c) with a semi-chair conformation in the tetrahydropyridine ring .

Substituent Effects on Properties

Steric and Electronic Impacts

  • tert-Butyl vs. Isopropyl :
    • The tert-butyl group in the target compound provides greater steric hindrance than isopropyl (e.g., in CAS 1173245-30-1), reducing enzymatic degradation rates .
  • Ethyl Ester Position :
    • Ethyl at position 3 (target) vs. 2 (CAS 1259287-91-6) alters dipole moments, affecting crystal packing and melting points .

Physical and Chemical Properties

Property Target Compound Furo[3,2-c] Analog Isoxazolo[4,5-c] Analog
Molecular Weight (g/mol) 311.40 295.40 296.32
Boiling Point (°C) Not reported 443.4 ± 45.0 Not reported
LogP (Predicted) 3.2 2.8 1.9
Solubility in Water (mg/mL) <0.1 0.5 1.2

Crystallographic Insights

  • Pyrazolo[4,3-c]pyridine Derivative: Monoclinic system (P21/c) with a = 13.017 Å, β = 115.76°. Weak C–H···O hydrogen bonds stabilize the lattice .

Q & A

Q. What are the key structural features of 5-<i>tert</i>-butyl 3-ethyl thieno[3,2-<i>c</i>]pyridine-3,5-dicarboxylate, and how do they influence its reactivity?

The compound contains a thieno[3,2-<i>c</i>]pyridine core fused with a six-membered dihydro-pyridine ring. The <i>tert</i>-butyl and ethyl ester groups at positions 5 and 3, respectively, introduce steric bulk and influence solubility. These substituents also modulate electronic effects, impacting nucleophilic/electrophilic reactivity. The half-chair conformation of the six-membered ring (observed in related derivatives) further affects stereoelectronic interactions .

Q. What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?

Synthesis typically involves multi-step routes:

  • Step 1: Condensation of tert-butyl-protected piperidone derivatives with enamine precursors (e.g., ethyl 3-aminocrotonate) under basic conditions (NaHCO3, 80°C) to form the thienopyridine core .
  • Step 2: Alkylation or functionalization using NaH and alkyl halides (e.g., 2-bromopropane) in THF at low temperatures . Characterization relies on HPLC for purity assessment and NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm ester groups and ring substitution patterns .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (311.40 g/mol) and formula (C15H21NO4S) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., C–O = 1.21–1.23 Å, C–S = 1.71–1.73 Å) and confirms the half-chair conformation of the dihydro-pyridine ring .
  • IR Spectroscopy: Identifies carbonyl stretches (~1700 cm<sup>-1</sup>) from ester groups .

Advanced Research Questions

Q. How can SHELX software improve the refinement of crystallographic data for this compound?

SHELXL is used for structure refinement by:

  • Applying full-matrix least-squares minimization on F<sup>2</sup> data to achieve low R-factors (e.g., R1 = 0.060, wR2 = 0.128) .
  • Modeling hydrogen atoms via riding constraints (C–H = 0.98–1.00 Å, Uiso(H) = 1.2–1.5×Ueq of parent atoms) .
  • Handling twinning or disorder in high-symmetry space groups (e.g., monoclinic P21/c) .

Q. What experimental design considerations are critical when derivatizing the thienopyridine core?

  • Reactivity at Position 2: The sulfur atom in the thiophene ring directs electrophilic substitution. Alkylation or sulfonation requires controlled pH (7–9) to avoid ring-opening .
  • Ester Hydrolysis: The <i>tert</i>-butyl ester is resistant to basic hydrolysis, enabling selective deprotection of the ethyl ester for further functionalization .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance nucleophilicity in SN2 reactions with alkyl halides .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Dynamic NMR: Detects rotational barriers in ester groups or hindered ring conformations causing signal splitting .
  • Crystallographic Validation: Compare unit cell parameters (e.g., a = 13.017 Å, β = 115.76°) with reference data to identify polymorphic variations .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict <sup>13</sup>C chemical shifts to validate ambiguous NMR assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.